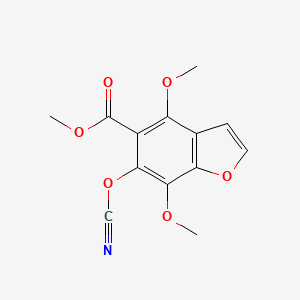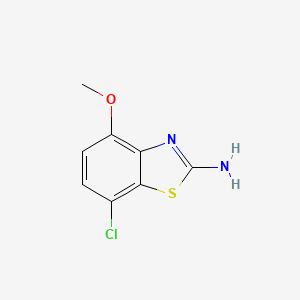
1,10-Phenanthroline-2-methanol
Vue d'ensemble
Description
1,10-Phenanthroline-2-methanol is a derivative of 1,10-phenanthroline, a nitrogen-containing heterocyclic compound This compound is known for its chelating properties, making it a valuable ligand in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2-methanol can be synthesized through several methods. One common approach involves the Skraup reaction, where 8-aminoquinoline reacts with acrolein in the presence of an oxidizing agent and a catalyst. The reaction conditions typically include high temperatures and strong acidic environments .
Industrial Production Methods: In industrial settings, the synthesis of this compound may utilize deep eutectic solvents as catalysts. This method offers a greener and more economical alternative to traditional processes, reducing the need for harsh chemicals and improving yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,10-Phenanthroline-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,10-phenanthroline-2-methanol primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit metalloproteinases, enzymes that require metal ions for catalytic activity. This inhibition occurs through the removal and chelation of the metal ion, rendering the enzyme inactive . Additionally, its interaction with DNA can lead to the disruption of DNA processes, contributing to its potential anti-tumor effects .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another nitrogen-containing heterocyclic compound used as a ligand in coordination chemistry.
1,7-Phenanthroline: A structural isomer of 1,10-phenanthroline with similar chelating properties.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions, enhancing its steric properties.
Uniqueness: 1,10-Phenanthroline-2-methanol is unique due to the presence of the methanol group, which provides additional functionalization possibilities. This modification enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
1,10-phenanthrolin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUPLOOFFXGMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551545 | |
| Record name | (1,10-Phenanthrolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37067-10-0 | |
| Record name | (1,10-Phenanthrolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1625644.png)













